molecular formula C18H21N3 B5489477 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine

Cat. No. B5489477
M. Wt: 279.4 g/mol
InChI Key: PPODLARJHQHUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body, leading to its physiological effects.
Biochemical and Physiological Effects:
1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in treating chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine in lab experiments is its high purity and yield. It is also a relatively stable compound, making it easy to handle and store. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine. One direction is the further investigation of its anticancer properties and potential use in cancer therapy. Another direction is the study of its anti-inflammatory and analgesic properties and potential use in treating chronic pain and inflammation. Additionally, the development of more efficient synthesis methods and the study of its pharmacokinetics and pharmacodynamics are also areas for future research.
Conclusion:
1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

There are different methods to synthesize 1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine, including the reaction of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine-6-carbonitrile with phenethylamine in the presence of a catalyst. Another method involves the reaction of 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine-6-carboxylic acid with phenethylamine in the presence of a coupling agent. These methods yield high purity and yield of the compound.

Scientific Research Applications

1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties and has shown potential in treating chronic pain and inflammation.

properties

IUPAC Name

1,4,5,7-tetramethyl-6-(1-phenylethyl)pyrrolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-11-17-14(4)21(13(3)16-9-7-6-8-10-16)15(5)18(17)12(2)20-19-11/h6-10,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPODLARJHQHUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C(C)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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